(R)-2-Aminopentan-1-ol (R)-2-Aminopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 80696-30-6; 80696-30-6
VCID: VC4371862
InChI: InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
SMILES: CCCC(CO)N
Molecular Formula: C5H13NO
Molecular Weight: 103.165

(R)-2-Aminopentan-1-ol

CAS No.: 80696-30-6; 80696-30-6

Cat. No.: VC4371862

Molecular Formula: C5H13NO

Molecular Weight: 103.165

* For research use only. Not for human or veterinary use.

(R)-2-Aminopentan-1-ol - 80696-30-6; 80696-30-6

Specification

CAS No. 80696-30-6; 80696-30-6
Molecular Formula C5H13NO
Molecular Weight 103.165
IUPAC Name (2R)-2-aminopentan-1-ol
Standard InChI InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
Standard InChI Key ULAXUFGARZZKTK-RXMQYKEDSA-N
SMILES CCCC(CO)N

Introduction

Structural Characteristics and Physicochemical Properties

(R)-2-Aminopentan-1-ol, also known as D-Norvalinol, features a pentane backbone with hydroxyl (-OH) and amine (-NH2_2) groups at the 1- and 2-positions, respectively. The (R)-configuration at the chiral center confers stereoselectivity in reactions, making it indispensable for asymmetric synthesis . Key physicochemical properties include:

PropertyValueSource
Molecular Weight103.16 g/mol
IUPAC Name(2R)-2-aminopentan-1-ol
SMILESCCCC@HN
Boiling Point~195–200°C (estimated)
Density~0.915 g/cm³ (estimated)
SolubilityPartially soluble in polar solvents

The compound’s planar carbon chain and hydrogen-bonding capacity facilitate interactions in catalytic systems and biological matrices .

Synthesis Methods

Reductive Amination

The most common synthesis involves reductive amination of pentanal derivatives. Pentanal reacts with ammonia or amines under catalytic hydrogenation (e.g., H2/PdH_2/Pd) to yield the racemic mixture, which is resolved via chiral chromatography or enzymatic methods to isolate the (R)-enantiomer. Optimized conditions include:

  • Catalyst: Ru or Pd complexes

  • Temperature: 60–80°C

  • Pressure: 1–3 bar H2H_2
    This method achieves yields of 70–85% with >99% enantiomeric excess (ee).

Biosynthetic Approaches

Recent advances employ engineered polyketide synthase (PKS) systems to produce amino alcohols. By modifying acyl carrier proteins (ACPs) and thioesterases, researchers have synthesized (R)-2-Aminopentan-1-ol in microbial hosts like Streptomyces albus, achieving titers up to 765 mg/L in shake-flask cultures .

Applications in Organic Synthesis

Chiral Intermediate for Pharmaceuticals

(R)-2-Aminopentan-1-ol is a precursor to (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate in synthesizing (R)-1-(benzofuran-2-yl)-2-propylaminopentane, a compound with demonstrated activity in neurological disorders . The aziridine formation proceeds via intramolecular cyclization under basic conditions .

Substrate for Enzymatic Reactions

The compound serves as a chiral substrate for dihydroxyacetone phosphate (DHAP)-dependent aldolases, enabling stereoselective C–C bond formation in natural product synthesis . For example, it facilitates the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a dual toll-like receptor modulator .

Catalytic Asymmetric Transformations

In Ru-catalyzed oxidative lactamization, (R)-2-Aminopentan-1-ol derivatives form γ-lactams, critical motifs in antibiotics like penams. The reaction proceeds via amino aldehyde intermediates, with yields exceeding 90% under optimized conditions .

HazardGHS CodePrecautionary Measures
Skin Irritation (Cat. 2)H315Wear nitrile gloves
Eye Irritation (Cat. 2)H319Use safety goggles
Respiratory IrritationH335Use fume hoods

Recent Advances and Future Directions

Biocatalytic Production

Metabolic engineering of E. coli with CCR (crotonyl-CoA reductase) and ADH (alcohol dehydrogenase) genes has improved biosynthetic yields to 1,008 mg/L, highlighting sustainable production routes .

Computational Design

Density functional theory (DFT) studies optimize reaction pathways for aziridine synthesis, reducing energy barriers by 15–20% .

Green Chemistry

Water-mediated reductive amination and solvent-free cyclization protocols minimize waste generation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator